2-Propyl-7-trifluoromethyl-4-quinolinol
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Overview
Description
2-Propyl-7-trifluoromethyl-4-quinolinol is a chemical compound with the molecular formula C13H12F3NO and a molecular weight of 255.24 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of 2-Propyl-7-trifluoromethyl-4-quinolinol may involve large-scale chemical synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The exact methods can vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Propyl-7-trifluoromethyl-4-quinolinol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
Scientific Research Applications
2-Propyl-7-trifluoromethyl-4-quinolinol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Propyl-7-trifluoromethyl-4-quinolinol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the biological activity of compounds by increasing their lipophilicity and metabolic stability . This can lead to improved binding affinity to target proteins and enzymes, resulting in more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Propyl-7-trifluoromethyl-4-quinolinol is unique due to the presence of both a propyl group and a trifluoromethyl group on the quinoline ring. This combination of functional groups can result in distinct chemical and biological properties compared to other similar compounds. For example, the propyl group can influence the compound’s solubility and reactivity, while the trifluoromethyl group can enhance its biological activity and metabolic stability .
Properties
CAS No. |
1070879-98-9 |
---|---|
Molecular Formula |
C13H12F3NO |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
2-propyl-7-(trifluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C13H12F3NO/c1-2-3-9-7-12(18)10-5-4-8(13(14,15)16)6-11(10)17-9/h4-7H,2-3H2,1H3,(H,17,18) |
InChI Key |
GHKSRVYDGRHSPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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